Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19ClN2O4S. It is known for its unique structure, which includes a tert-butyl group, a chlorosulfonyl group, and a piperazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.
Reduction Reactions: Sulfonamides.
Oxidation Reactions: Sulfonic acids.
Scientific Research Applications
Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-(chlorosulfonyl)-3-methylpiperazine-1-carboxylate
- Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The chlorosulfonyl group is highly reactive, making it useful in various chemical transformations .
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMBVDMKDKWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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